

Commercial Availability & Synthesis Guide: 4-Chloro-6-(trifluoromethyl)isoindoline

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Compound of Interest

Compound Name: 4-Chloro-6-(trifluoromethyl)isoindoline
Cat. No.: B13144164

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Executive Summary

4-Chloro-6-(trifluoromethyl)isoindoline is a specialized heterocyclic building block used primarily in the development of pharmaceuticals targeting the Central Nervous System (CNS) and oncology pathways (e.g., kinase inhibitors, sodium channel blockers). Unlike commodity chemicals, this compound is classified as a "Make-on-Demand" or Tier 3 Rare Intermediate. It is rarely available in stock for immediate shipment and typically requires a lead time of 4–8 weeks for custom synthesis.

This guide provides the critical data needed to procure or synthesize this compound, ensuring supply chain security for drug discovery programs.

Chemical Profile & Identity

Before engaging suppliers, verify the exact isomerism using the identifiers below. The specific substitution pattern (4-Cl, 6-CF₃) is critical for Structure-Activity Relationship (SAR) studies and must not be confused with the more common 5-trifluoromethyl analogs.

Property	Data
Systematic Name	4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole
Common Name	4-Chloro-6-(trifluoromethyl)isoindoline
CAS Number	Not widely listed (Search by Structure/SMILES)
Molecular Formula	C ₉ H ₇ ClF ₃ N
Molecular Weight	221.61 g/mol
SMILES	<chem>FC(F)(F)C1=CC(Cl)=C2CNCC2=C1</chem>
LogP (Predicted)	~2.3
pKa (Predicted)	~9.5 (Secondary Amine)

Commercial Landscape

Availability Status

- Stock Status: Non-Stock / Custom Synthesis Only.
- Typical Purity: >95% (NMR), often supplied as the Hydrochloride (HCl) salt to improve stability.
- Lead Time: 4–8 Weeks (Synthesis), 1–2 Weeks (If found in aggregator surplus).

Sourcing Strategy

Because this compound is not a catalog standard, researchers should not rely on simple keyword searches on general sites (e.g., Sigma, Fisher). Instead, utilize the following tiered sourcing strategy:

Tier 1: Custom Synthesis & CROs (Primary Source)

These organizations have the validated protocols to synthesize isoindoline cores and can scale from milligrams to kilograms.

- Enamine: Specializes in fluorinated heterocycles; high probability of having the precursor in stock.
- WuXi AppTec: Suitable for scale-up (>100g) requirements.
- Combi-Blocks: Often lists rare building blocks; check for the phthalimide precursor if the amine is unavailable.

Tier 2: Chemical Aggregators

Use these platforms to check for sporadic surplus stock from cancelled custom batches.

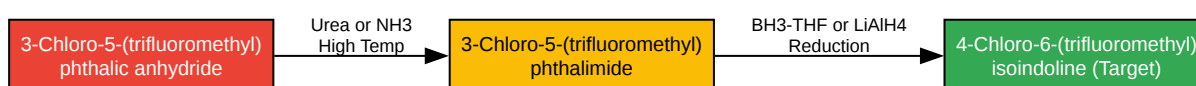
- ChemSrc / MolPort: Search using the SMILES string provided above.
- SciFinder/Reaxys: Use substructure search to find vendors claiming "on-demand" capability.

Technical Synthesis Guide

For internal synthesis or to validate a CRO's proposed route, the following methodology is the industry standard for accessing 4,6-disubstituted isoindolines.

Retrosynthetic Analysis

The most robust route utilizes the Phthalimide Reduction pathway. Direct electrophilic substitution on the isoindoline core is not recommended due to regioselectivity issues caused by the deactivating trifluoromethyl group.



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Figure 1: Primary synthetic pathway for **4-Chloro-6-(trifluoromethyl)isoindoline**.

Detailed Protocol

Step 1: Formation of the Phthalimide

- Precursor: 3-Chloro-5-(trifluoromethyl)phthalic anhydride (Commercial availability is higher for this intermediate).
- Reagents: Urea (excess) or Ammonium Acetate.
- Conditions: Melt reaction at 150–180°C or reflux in acetic acid.
- Mechanism: The anhydride undergoes ring-opening by ammonia/urea followed by ring closure to form the stable imide.

Step 2: Reduction to Isoindoline

- Reagents: Borane-Tetrahydrofuran complex ($\text{BH}_3[1]\cdot\text{THF}$) is preferred over Lithium Aluminum Hydride (LiAlH_4) to avoid potential dechlorination of the aromatic ring.
- Conditions: Reflux in anhydrous THF for 12–24 hours.
- Work-up: Careful quenching with methanol/HCl is required to break the boron-amine complex. The product is then isolated as the HCl salt.

Quality Control (QC) Criteria

When receiving a batch from a supplier or completing synthesis, validate using:

- ^1H NMR (DMSO-d_6): Look for the characteristic singlet (or splitting) of the methylene protons at positions 1 and 3 (~4.5 ppm).
- ^{19}F NMR: Confirm the single CF_3 signal (typically -60 to -65 ppm).
- LC-MS: Confirm Mass $[\text{M}+\text{H}]^+ = 222.1$.

Applications in Drug Discovery

This specific scaffold is valuable for modulating the physicochemical properties of a drug candidate:

- Lipophilicity Modulation: The CF_3 group increases lipophilicity (LogP) and metabolic stability (blocking metabolic soft spots).

- Electronic Effects: The electron-withdrawing nature of both Cl and CF₃ reduces the basicity of the isoindoline nitrogen, potentially altering binding affinity in the active site.
- Target Classes:
 - Kinase Inhibitors: Used as a hinge-binding motif or solvent-exposed tail.
 - Ion Channels: Sodium channel blockers (Nav1.7) often utilize isoindoline cores.

Safety & Handling

- Hazards: Likely causes skin corrosion/irritation (H314) and serious eye damage (H318) due to the secondary amine.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air; the HCl salt is hygroscopic.
- Disposal: Halogenated organic waste streams.

References

- PubChem Compound Summary. Isoindoline Derivatives. National Center for Biotechnology Information. [Link](#)
- Sigma-Aldrich (Merck). Search Results for Isoindoline Building Blocks. [Link](#)
- ChemSrc. **4-Chloro-6-(trifluoromethyl)isoindoline** Database Entry. [Link](#)
- World Intellectual Property Organization (WIPO). Patent WO2018213632A1: Kinase Inhibitors. (Demonstrates usage of substituted isoindolines/pyridines in synthesis). [Link](#)

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Sources

- [1. WO2018213632A1 - Kinase inhibitors and uses thereof - Google Patents](#)
[patents.google.com]
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